1-(2-Fluorobenzoyl)-1,4-diazepane CAS 926213-29-8 properties
1-(2-Fluorobenzoyl)-1,4-diazepane CAS 926213-29-8 properties
An In-depth Technical Guide to 1-(2-Fluorobenzoyl)-1,4-diazepane (CAS 926213-29-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-(2-Fluorobenzoyl)-1,4-diazepane, a heterocyclic organic compound. While specific experimental data for this molecule is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on established chemical principles and data from structurally analogous compounds. The guide covers core physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and a discussion of its potential biological significance within the broader context of the 1,4-diazepane chemical class.
Core Compound Identification and Properties
1-(2-Fluorobenzoyl)-1,4-diazepane is identified by the CAS number 926213-29-8. It belongs to the family of N-aroyl-1,4-diazepanes, characterized by a seven-membered diazepane ring acylated at one of the nitrogen atoms with a 2-fluorobenzoyl group. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with the 1,4-diazepane scaffold.[1][2]
Table 1: Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 926213-29-8 | [3] |
| IUPAC Name | (1,4-diazepan-1-yl)(2-fluorophenyl)methanone | [3] |
| Molecular Formula | C₁₂H₁₅FN₂O | [3] |
| Molecular Weight | 222.26 g/mol | [3] |
| Appearance | Reported as an oil | [3] |
| Canonical SMILES | C1CNCCN(C1)C(=O)C2=CC=CC=C2F | [3] |
| InChI Key | DFMUIGAXODDLLX-UHFFFAOYSA-N | [3] |
| PubChem CID | 16771757 | [3] |
| MDL Number | MFCD09044069 | [3] |
Proposed Synthesis Methodology
Experimental Protocol: Proposed Amide Coupling Reaction
This protocol describes a two-step process starting from the commercially available tert-butyl 1,4-diazepane-1-carboxylate.
Step 1: Acylation of Boc-1,4-diazepane
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Reaction Setup: To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add 2-fluorobenzoyl chloride (1.1 eq) dropwise.
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Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Deprotection of the Boc Group
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Reaction Setup: Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
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Reaction Execution: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, and stir at room temperature for 1-4 hours until TLC indicates the complete consumption of the starting material.
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Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, triturate the residue with diethyl ether to precipitate the product. For the free base, perform an aqueous work-up with a base (e.g., NaOH) to neutralize the acid, followed by extraction with an organic solvent (e.g., ethyl acetate), drying, and concentration to yield the final product, 1-(2-Fluorobenzoyl)-1,4-diazepane.
This synthetic approach is analogous to methods used for preparing intermediates for pharmacologically active molecules, such as suvorexant, where coupling agents like EDC/HOBt are used for amide formation.[4]
Spectroscopic Elucidation (Predicted)
No experimental spectroscopic data has been published for 1-(2-Fluorobenzoyl)-1,4-diazepane. However, its structure allows for clear predictions of the expected signals in key spectroscopic analyses.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the seven protons of the diazepane ring. The aromatic region should display four distinct signals corresponding to the protons on the 2-fluorophenyl group, with coupling patterns characteristic of an ortho-substituted benzene ring.
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¹³C NMR: The carbon NMR spectrum would reveal 12 distinct carbon signals. Key signals would include the carbonyl carbon (~165-170 ppm), six signals for the aromatic carbons (with C-F coupling visible), and five signals for the sp³ hybridized carbons of the diazepane ring.
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¹⁹F NMR: A single resonance would be expected in the fluorine NMR spectrum, characteristic of an aryl fluoride.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₂H₁₅FN₂O. The ESI+ spectrum would show a prominent protonated molecular ion [M+H]⁺ at m/z 223.12.
Potential Biological Significance and Applications
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets and exhibit a wide range of pharmacological effects.[5] Derivatives have been investigated for numerous therapeutic applications.
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Central Nervous System (CNS) Activity: The most well-known members of this class are the benzodiazepines, which act as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[2]
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Anticancer and Antimicrobial Activity: Various substituted 1,4-diazepines have demonstrated potential as anticancer[2] and antimicrobial agents.[5]
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Enzyme Inhibition: Specific derivatives have been designed as enzyme inhibitors. For example, 1,4-diazepane-2-ones have been identified as novel antagonists of the LFA-1/ICAM-1 interaction, which is relevant to inflammatory diseases.[6]
Given this context, 1-(2-Fluorobenzoyl)-1,4-diazepane serves as a valuable chemical building block or a candidate for primary screening in drug discovery programs. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, properties that are highly desirable in drug candidates.
Safety and Handling
As with any research chemical for which toxicological data is not widely available, 1-(2-Fluorobenzoyl)-1,4-diazepane should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(2-Fluorobenzoyl)-1,4-diazepane (CAS 926213-29-8) is a research chemical with limited published data. This guide has provided its core properties, a robust proposed synthesis, and an expert analysis of its potential applications based on the well-established pharmacology of the 1,4-diazepane class. The structural features of this molecule, particularly the N-aroyl-diazepane core and the strategic placement of a fluorine atom, mark it as a compound of interest for further investigation in pharmaceutical and chemical research.
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1-(2-fluorobenzoyl)-1,4-diazepane | CAS 926213-29-8 | AMERICAN ELEMENTS ®.
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Deswal, S. et al. Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
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Tumelty, D. et al. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters.
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